4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
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Overview
Description
4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been reported to have a wide range of pharmacological activities . They have been used in the development of new drugs due to their broad range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyrimidine derivatives have been reported to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been reported to have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .
Pharmacokinetics
Imidazole, a five-membered heterocyclic moiety that is part of the compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have been reported to show moderate to good selectivity for the inhibition of the cox-2 enzyme .
Action Environment
The direct functionalization of imidazo[1,2-a]pyrimidines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multistep reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share structural similarities with imidazo[1,2-a]pyrimidines and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and an imidazo[1,2-a]pyridine moiety, making them structurally related.
Uniqueness
4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern and the presence of a methoxyphenyl group.
Properties
IUPAC Name |
4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUKEZWNCCIWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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